molecular formula C14H24N2O4 B3096161 Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate CAS No. 1272757-65-9

Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Cat. No. B3096161
CAS RN: 1272757-65-9
M. Wt: 284.35
InChI Key: LXCIMGVQERDOBN-LXKPXOPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a racemic mixture, which means it contains equal amounts of left- and right-handed enantiomers of a chiral molecule . The name suggests that it’s a bicyclic compound with an amino group and two carboxylate groups. The presence of these functional groups could imply that this compound might have some biological activity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is a bicyclic system with an amino group and two carboxylate groups. The bicyclic system suggests that the compound might have a rigid and well-defined three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would largely depend on the functional groups present in the molecule. The amino group could participate in acid-base reactions, while the carboxylate groups could be involved in esterification or amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the amino and carboxylate groups could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis Methodologies and Structural Insights

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained amino acids, such as glutamic acid analogues from L-serine, showcases the complex methodology involved in crafting structures similar to the compound of interest. These processes, including tandem Wittig/Michael reactions and transannular alkylation, provide foundational approaches for generating bicyclic frameworks with precise stereochemistry (Hart & Rapoport, 1999).

Morpholine Amino Acids as Medicinal Modules

Efficient synthesis of morpholine amino acids demonstrates the potential of bicyclic structures in medicinal chemistry. These compounds, including racemic variants, serve as compact modules designed to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Applications in Medicinal Chemistry

Chemoenzymatic Preparation of β-Amino Acid Derivatives

The chemoenzymatic approach to synthesizing enantiopure β-amino acid and β-lactam derivatives underscores the intricate relationship between molecular structure and biological activity. These methodologies highlight the potential for creating novel therapeutic agents with high enantiomeric excess, leveraging the unique bicyclic scaffolds for specific biological targeting (Gyarmati et al., 2004).

Kinetic Resolution of Epoxides

The catalytic enantioselective rearrangement of epoxides into allylic alcohols, using the Li-salt of a related azabicyclo compound as a catalyst, showcases the compound's utility in achieving enantioenrichment in chemical reactions. This application not only underscores the structural utility of such compounds but also their catalytic prowess in facilitating significant synthetic transformations (Gayet et al., 2002).

Molecular Structure and Dynamics

X-ray Diffraction Analyses

The synthesis and molecular characterization of related bicyclic amino acid esters, through techniques such as X-ray diffraction, offer profound insights into the stereochemical and structural nuances of these molecules. Understanding these molecular frameworks facilitates the design of more efficient synthetic routes and the exploration of novel chemical entities with potential therapeutic applications (Moriguchi et al., 2014).

Future Directions

The study of this compound could be interesting for researchers in the field of organic chemistry or medicinal chemistry, given its complex structure and the presence of multiple functional groups . Further studies could focus on its synthesis, its physical and chemical properties, and potential biological activities.

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7,15H2,1-4H3/t8?,9?,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCIMGVQERDOBN-LXKPXOPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Reactant of Route 2
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Reactant of Route 3
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Reactant of Route 4
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Reactant of Route 5
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
Reactant of Route 6
Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.